molecular formula C7H17NO B13127063 Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol

Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol

Katalognummer: B13127063
Molekulargewicht: 131.22 g/mol
InChI-Schlüssel: HMABCSLFCWFJQF-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols.

Wissenschaftliche Forschungsanwendungen

Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism by which Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Rel-(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol can be compared with other similar compounds, such as:

    (2R,3R)-2-amino-3-methyl-pentan-1-ol: This compound shares a similar structure but differs in the functional groups attached to the carbon chain.

    (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol: Another structurally related compound with different substituents.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and amino groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H17NO

Molekulargewicht

131.22 g/mol

IUPAC-Name

(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol

InChI

InChI=1S/C7H17NO/c1-4-6(2)7(5-9)8-3/h6-9H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI-Schlüssel

HMABCSLFCWFJQF-RQJHMYQMSA-N

Isomerische SMILES

CC[C@@H](C)[C@H](CO)NC

Kanonische SMILES

CCC(C)C(CO)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.